molecular formula C6H9NO4 B8245926 methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate

methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate

Cat. No.: B8245926
M. Wt: 159.14 g/mol
InChI Key: OKJQBJHYKVHRIS-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Stereochemical Configuration

Methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate is a bicyclic pyrrolidine derivative with defined stereochemistry at the C2 and C4 positions. Its systematic IUPAC name, This compound , reflects the esterification of the carboxylic acid group at position 2, the hydroxyl group at position 4, and the ketone at position 5. The stereochemical descriptors (2S,4S) indicate the absolute configurations of the chiral centers, which are critical for its three-dimensional structure and biological interactions.

The compound’s stereochemistry is encoded in its isomeric SMILES string , COC(=O)[C@@H]1C[C@H](C(=O)N1)O, which specifies the spatial arrangement of substituents around the pyrrolidine ring. The InChI identifier (InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)/t3-,4-/m0/s1) further validates the (2S,4S) configuration through its stereochemical layer.

Molecular Formula and Crystallographic Data

The molecular formula of this compound is C₆H₉NO₄ , with a molecular weight of 159.14 g/mol . While direct crystallographic data for this specific stereoisomer is limited, analogous pyrrolidine derivatives exhibit characteristic ring puckering and hydrogen-bonding patterns. For example, racemic ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate crystallizes in the monoclinic space group C2/c, with an envelope conformation of the pyrrolidine ring and intermolecular O–H⋯O hydrogen bonds. These features suggest that the title compound likely adopts similar packing arrangements in the solid state, stabilized by hydroxyl-ketone interactions.

Property Value
Molecular formula C₆H₉NO₄
Molecular weight 159.14 g/mol
Topological polar surface area 75.60 Ų
XLogP -1.00

Comparative Analysis of Cis-Trans Isomerism in Pyrrolidine Carboxylate Derivatives

Pyrrolidine carboxylates exhibit cis-trans isomerism due to restricted rotation around the C–N bond and the presence of multiple substituents. This compound exists in a cis configuration at the C2 and C4 positions, as evidenced by its stereodescriptors and synthetic analogs. In contrast, the trans isomer (methyl (2S,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate) would display distinct physicochemical properties, such as altered hydrogen-bonding capacity and solubility.

For instance, the cis isomer ’s hydroxyl and ester groups are positioned on the same face of the pyrrolidine ring, enabling intramolecular hydrogen bonding between the hydroxyl and carbonyl oxygen atoms. This interaction stabilizes the cis conformation and influences its reactivity in biological systems. Conversely, the trans isomer lacks this stabilizing interaction, potentially leading to higher conformational flexibility.

Isomer Key Structural Feature Hydrogen-Bonding Potential
Cis Hydroxyl and ester groups on same face High (intramolecular)
Trans Hydroxyl and ester groups on opposite faces Low (intermolecular only)

Properties

IUPAC Name

methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJQBJHYKVHRIS-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](C(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate typically involves the use of chiral starting materials and stereoselective reactions. One common method is the asymmetric synthesis using chiral auxiliaries or catalysts to ensure the desired stereochemistry. For example, the use of Evans asymmetric alkylation can establish the challenging stereochemistry of the 4-methyl group, providing valuable insights for the diastereoselective preparation of 4-substituted prolines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods for chiral separation are often employed to obtain enantiopure compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications .

Scientific Research Applications

Methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical processes. Its stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

(2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate Derivatives

The (2S,4R)-diastereomer, methyl (2S,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate, shares the same functional groups but differs in stereochemistry at position 3. This stereochemical variation significantly impacts intermolecular interactions and biological activity.

(2S)-5-Oxopyrrolidine-2-carboxylate Esters

Methyl (2S)-5-oxopyrrolidine-2-carboxylate (CAS 78646) lacks the hydroxyl group at position 4. This absence reduces hydrogen-bond donor capacity, likely increasing lipophilicity compared to the target compound. Such differences are critical in pharmaceutical applications, where hydroxyl groups enhance water solubility but may reduce membrane permeability .

Functional Group Analogues

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

This compound replaces the ester group at position 2 with a carboxylic acid. The carboxylic acid moiety increases acidity (pKa ~3–4) and hydrophilicity, contrasting with the ester’s neutral character. Such substitutions affect bioavailability; esters often serve as prodrugs due to enhanced permeability .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

Pyrimidines generally exhibit higher aromatic stability and rigidity compared to pyrrolidines, which are more conformationally flexible. This flexibility in pyrrolidines can enhance binding to dynamic biological targets .

Substituent Position and Ring Modifications

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic Acid (CAS 97673-81-9)

In contrast, the target compound’s ester group at position 2 is electronically activating, facilitating nucleophilic acyl substitutions .

Ethyl 6-Methylene-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate (CAS 942603-91-0)

This bicyclic pyrrolizine derivative demonstrates how fused rings alter physicochemical properties. The additional ring increases molecular rigidity and may enhance binding specificity in medicinal chemistry contexts .

Biological Activity

Methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate, a compound with the molecular formula C6H9NO4 and a molecular weight of 159.14 g/mol, has garnered attention due to its potential biological activities. This article explores its biological mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine structure with hydroxyl and carboxyl functional groups, which contribute to its biological activity. Its stereochemistry is crucial for its interaction with biological targets, influencing binding affinity and specificity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

  • Enzymatic Interaction : The compound may inhibit or activate various enzymes involved in metabolic pathways. For example, it has been suggested that similar compounds interact with DNA polymerase III sliding clamp (DnaN), potentially affecting DNA replication and repair processes.
  • Receptor Modulation : It may also modulate receptor functions, influencing cellular signaling pathways that are critical for cell survival and proliferation.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Anticancer Activity : In studies involving A549 human lung adenocarcinoma cells, derivatives of 5-oxopyrrolidine exhibited structure-dependent anticancer activity. The cytotoxic effects were evaluated using MTT assays, demonstrating that certain derivatives significantly reduced cell viability compared to controls .
  • Neuroprotective Effects : The compound has been investigated for neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. Its ability to mitigate oxidative stress and inflammation is of particular interest.
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for treating various inflammatory conditions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
A549 Cell Line Study Demonstrated structure-dependent anticancer properties with significant cytotoxicity at 100 µM concentration .
Neuroprotective Research Suggested potential in reducing neuroinflammation and oxidative damage in neuronal cells.
Inflammation Model Showed promise in modulating inflammatory pathways in vitro.

Q & A

Q. What are the established synthetic routes for methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate, and how can diastereoselectivity be optimized?

The compound is typically synthesized via cyclocondensation of γ-ketoesters with aldehydes or pyridylcarbaldehydes under acidic conditions. Diastereoselectivity (2S,4S configuration) is achieved using chiral auxiliaries or Lewis acids (e.g., L-proline derivatives). For example, stereochemical control can be enhanced by employing aryl aldehydes with electron-withdrawing groups, which stabilize transition states through hydrogen bonding . Optimization requires monitoring reaction kinetics via HPLC and adjusting solvent polarity (e.g., THF vs. DCM) to favor the desired diastereomer .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : Use deuterated DMSO or CDCl₃ to resolve hydroxy and carbonyl proton signals. Key signals include δ 4.3–4.5 ppm (C4-OH) and δ 2.5–3.0 ppm (pyrrolidine ring protons), with coupling constants (J = 6–8 Hz) confirming stereochemistry .
  • X-ray crystallography : Single-crystal analysis confirms absolute configuration. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-2018/3 yields R-factors <0.05 for reliable structural assignment .

Q. How does the compound’s stability vary under different storage conditions?

The lactam and ester groups are sensitive to hydrolysis. Stability studies show:

  • Dry conditions : Stable for >6 months at −20°C in argon-sealed vials.
  • Aqueous solutions : Degrades within 72 hours at pH <3 or >10, forming pyroglutamic acid derivatives. Use phosphate buffers (pH 6–7) for short-term experiments .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2S,4S vs. 2R,4R) impact biological activity and reactivity?

The 2S,4S configuration enhances hydrogen-bonding interactions with enzymatic active sites (e.g., proline hydroxylases). Comparative studies using racemic mixtures show:

  • Enzymatic inhibition : (2S,4S) exhibits IC₅₀ = 12 µM for prolyl oligopeptidase, while (2R,4R) shows no activity at 100 µM.
  • Reactivity : The cis-diol moiety in (2S,4S) accelerates oxidation rates (k = 0.45 min⁻¹) compared to trans isomers (k = 0.12 min⁻¹) under MnO₂ catalysis .

Q. What computational methods validate the compound’s electronic structure and reaction pathways?

  • DFT calculations : B3LYP/6-311++G(d,p) basis sets predict nucleophilic attack at C5-ketone (ΔG‡ = 18.3 kcal/mol) as the rate-limiting step in ring-opening reactions.
  • NBO analysis : Hyperconjugation between C4-OH and the lactam carbonyl (σ→π* interaction) stabilizes the molecule by 9.7 kcal/mol .

Q. How can contradictions in pharmacological data (e.g., calcium modulation vs. antibacterial activity) be resolved?

Contradictions arise from assay-dependent effects:

  • Calcium modulation : Observed in HEK293 cells (EC₅₀ = 8 µM) via L-type channel interactions.
  • Antibacterial activity : Limited to Gram-positive strains (MIC = 32 µg/mL) due to poor membrane permeability.
    Use fluorescence polarization assays to differentiate target engagement from off-pathway effects .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/SelectivityReference
CatalystL-Proline (10 mol%)↑ Diastereoselectivity (dr 9:1)
SolventTHF/EtOH (3:1)↑ Cyclization rate
Temperature60°CBalances kinetics/thermodynamics

Q. Table 2. Stability Profile

ConditionDegradation PathwayHalf-Life (t₁/₂)Reference
pH 2.0 (HCl)Ester hydrolysis12 hours
pH 7.4 (PBS)Minimal degradation>30 days
UV light (254 nm)Radical-mediated oxidation48 hours

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.